NS-1619

概要

説明

NS-1619は、大電導カルシウム活性化カリウムチャネル(BKチャネル)を活性化させることが知られている合成化合物です。 血管拡張作用と抗増殖作用により、科学研究で広く用いられています 。 この化合物は、虚血と再灌流障害から心臓筋を保護する可能性を示しています .

科学的研究の応用

NS-1619 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the activation of BK channels and their role in various chemical processes.

Industry: Utilized in the development of new drugs and therapeutic agents targeting BK channels.

作用機序

NS-1619は、大電導カルシウム活性化カリウムチャネル(BKチャネル)を活性化させることでその効果を発揮します。 この活性化は、平滑筋細胞の弛緩、血管拡張、および細胞増殖の阻害につながります 。 この化合物は、p53、p21、Baxなどのタンパク質のレベルを高めることで、特定のがん細胞株においてアポトーシスを誘導します .

類似の化合物との比較

類似の化合物

SCA40: 同様の特性を持つ別のBKチャネル活性化剤。

NS004: BKチャネルに対する効果が同等な化合物。

BMS 204352: 血管拡張作用とBKチャネルの活性化で知られています.

This compoundの独自性

This compoundは、BKチャネルに対する高い効力と選択性によりユニークです。 血管拡張作用と抗増殖作用について広く研究されており、基礎研究と応用研究の両方において貴重なツールとなっています .

生化学分析

Biochemical Properties

NS-1619 plays a significant role in biochemical reactions, primarily through its interaction with BK channels . It is a highly effective relaxant in several smooth muscles of blood vessels and other tissues . The activation of these channels by this compound leads to a decrease in cellular excitability, thereby influencing various biochemical reactions.

Cellular Effects

This compound has been shown to inhibit the proliferation of A2780 ovarian cancer cells and induce apoptosis . It increases the levels of p53, p21 Cip1, and Bax proteins in A2780 cells . Moreover, this compound has been found to prevent cell injuries caused by H2O2 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to BK channels, leading to their activation . This activation results in a decrease in mitochondrial membrane potential . This compound also inhibits proliferation and induces apoptosis in A2780 ovarian cancer cells, potentially through changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to inhibit the proliferation of A2780 cells in a dosage and time-dependent manner . DNA content of A2780 cells was significantly decreased after 36 and 48 hours of pretreatment with this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been reported that the opening of K Ca channels with this compound (1 mg/kg; i.p.) can delay protection in mouse hearts .

Metabolic Pathways

Given its role as a BK channel activator, it is likely to be involved in pathways related to potassium ion transport .

Transport and Distribution

Given its role as a BK channel activator, it is likely to be distributed wherever these channels are present .

Subcellular Localization

Given its role as a BK channel activator, it is likely to be localized wherever these channels are present .

準備方法

合成経路と反応条件

正確な合成経路と反応条件は、製造元によって異なる場合があり、機密情報です .

工業的生産方法

NS-1619の工業的生産には、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成が伴います。 この化合物は通常、粉末形で製造され、研究目的でさまざまな量で入手できます .

化学反応の分析

反応の種類

NS-1619は、次のようなさまざまなタイプの化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。

還元: この化合物は、適切な還元剤を使用して還元することができます。

置換: this compoundは、官能基が他の基に置換される置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 望ましい置換生成物に応じて、さまざまな求核剤と求電子剤を使用することができます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってヒドロキシル化誘導体が得られる場合があり、還元によってthis compoundの還元型が生成される場合があります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

化学: BKチャネルの活性化とそのさまざまな化学プロセスにおける役割を研究するためのツールとして使用されます。

生物学: がん細胞における増殖とアポトーシスなどの細胞プロセスに対する影響が調査されています.

類似化合物との比較

Similar Compounds

SCA40: Another BK channel activator with similar properties.

NS004: A compound with comparable effects on BK channels.

BMS 204352: Known for its vasodilating properties and activation of BK channels.

Uniqueness of NS-1619

This compound is unique due to its high potency and selectivity for BK channels. It has been extensively studied for its vasodilating and anti-proliferative properties, making it a valuable tool in both basic and applied research .

特性

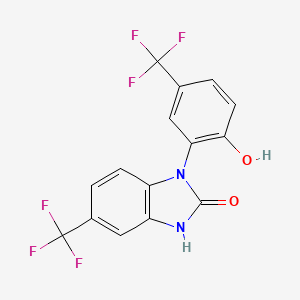

IUPAC Name |

3-[2-hydroxy-5-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6N2O2/c16-14(17,18)7-1-3-10-9(5-7)22-13(25)23(10)11-6-8(15(19,20)21)2-4-12(11)24/h1-6,24H,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFMCMWKHSDUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2C3=C(C=CC(=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165363 | |

| Record name | 1,3-dihydro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2H-Benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153587-01-0 | |

| Record name | 1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153587-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NS 1619 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153587010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-dihydro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2H-Benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: NS1619 acts primarily as an opener of large-conductance calcium-activated potassium channels (BKCa channels). [, ] This interaction leads to an increase in potassium ion (K+) conductance across the cell membrane. [, , ] This increased K+ efflux hyperpolarizes the cell membrane, making it more difficult for the cell to depolarize and fire action potentials. [, , ] Downstream effects of this hyperpolarization vary depending on the cell type but can include:

- Vasodilation: In vascular smooth muscle cells, hyperpolarization leads to relaxation and dilation of blood vessels. [, , ]

- Neuroprotection: In neurons, NS1619 can induce preconditioning, protecting them from damage caused by ischemia, oxidative stress, and excitotoxicity. [, , , ]

- Inhibition of cell proliferation: NS1619 has been shown to inhibit the proliferation of various cell types, including endothelial cells, smooth muscle cells, and neuroblastoma cells. [, , , ]

A:

ANone: The provided research focuses on the biological activity of NS1619 and does not provide specific details on its material compatibility, stability under various conditions (e.g., temperature, pH, light exposure), or applications beyond its use in biological research. Further research is needed to fully understand the compound's behavior in different environments and potential non-biological applications.

A: The provided research does not indicate any catalytic properties of NS1619. Its primary mechanism of action is the direct modulation of BKCa channels, not the catalysis of chemical reactions. [, , , ]

ANone: While the provided research articles primarily focus on experimental approaches, computational chemistry and modeling techniques, like molecular docking and pharmacophore modeling, could be utilized to further understand the interaction of NS1619 with BKCa channels and potentially identify structural modifications for improved activity or selectivity.

ANone: The provided research focuses on the immediate effects of NS1619 and does not discuss its long-term stability or formulation strategies. Further research is needed to determine the optimal formulation approaches for enhancing its stability, solubility, and bioavailability for potential therapeutic applications.

ANone: The provided research focuses on the immediate effects of NS1619 in various experimental settings and does not provide detailed information about its absorption, distribution, metabolism, excretion (ADME) profile, or in vivo activity and efficacy beyond acute studies. Further research is needed to fully understand the compound's PK/PD properties.

ANone: Numerous in vitro and in vivo studies demonstrate the efficacy of NS1619 in various experimental models:

- In vitro: NS1619 induces relaxation in isolated blood vessels, [, , , ] inhibits proliferation of various cell types, [, , , ] and protects cultured neurons from damage. [, , , ]

- In vivo: NS1619 has shown promising results in animal models of stroke, [] traumatic brain injury, [] hemorrhagic shock, [] pulmonary hypertension, [] and asthma. [, ]

ANone: The research primarily focuses on the short-term effects of NS1619, and data on its long-term toxicity and safety profile are limited. Further research is necessary to assess potential adverse effects and establish its safety for potential therapeutic applications.

ANone: Research on NS1619 and its role in modulating BKCa channels has provided significant insights into:

- Understanding BKCa channel physiology: NS1619 has been a valuable tool for elucidating the physiological roles of BKCa channels in various tissues and organ systems. [, , , ]

- Exploring therapeutic potential: Studies using NS1619 have highlighted the potential therapeutic benefits of targeting BKCa channels in conditions such as hypertension, stroke, and neurodegenerative diseases. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。